

A Comparative Analysis of the Bioavailability of Fosfomycin Calcium and Fosfomycin Trometamol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fosfomycin calcium*

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Fosfomycin, a broad-spectrum antibiotic, is available in two primary oral formulations: **fosfomycin calcium** and fosfomycin trometamol. The choice of salt form significantly impacts the drug's pharmacokinetic profile, particularly its oral bioavailability. This guide provides an objective comparison of the bioavailability of these two formulations, supported by experimental data, to inform research and development decisions.

Quantitative Bioavailability Data

The oral bioavailability of fosfomycin trometamol is demonstrably higher than that of **fosfomycin calcium**.^{[1][2][3]} The trometamol salt's improved physicochemical properties contribute to enhanced absorption from the gastrointestinal tract.^[4]

Parameter	Fosfomycin Trometamol	Fosfomycin Calcium	Reference(s)
Oral Bioavailability	33% to 44%	12% to 37%	[1]
42.3%	12%	[5]	
37% to 44%	20% to 30%	[2][6]	
Peak Serum Concentration (Cmax)	Approximately 2-4 fold higher than calcium salt	6.5 mg/L	[1][5]
26.2 mg/L	-	[5]	
18 to 22 µg/ml	6 to 7 µg/ml	[7]	
Time to Peak Serum Concentration (Tmax)	~2-2.5 hours	~1.41 - 2.58 hours	[1][7]
Urinary Recovery	35% to 60%	~18% to 29%	[2][3][8]
43%	18%	[5]	

Mechanism of Absorption and Influencing Factors

Orally administered fosfomycin is primarily absorbed in the small intestine through both a saturable, carrier-mediated phosphate transport system and a non-saturable, first-order process.[4] A critical factor affecting the bioavailability of the calcium salt is the acidic environment of the stomach, which leads to acid-catalyzed hydrolysis and degradation of the active drug before it reaches the small intestine.[4]

The tromethamine component in the fosfomycin trometamol salt is an alkaline organic compound that helps to elevate the intragastric pH.[1] This buffering effect is believed to slow the acid-catalyzed hydrolysis of fosfomycin, thereby increasing the amount of intact drug available for absorption.[4] Consequently, serum concentrations of the tromethamine salt are significantly higher than those of the calcium formulation when taken under fasting conditions.[1] It is important to note that food intake can reduce the absorption of fosfomycin trometamol, leading to lower serum and urine levels.[9][10][11]

Experimental Protocols

The following is a synthesized description of a typical experimental protocol for a comparative bioavailability study of **fosfomycin calcium** and fosfomycin trometamol, based on methodologies described in the cited literature.

Study Design: A randomized, open-label, two-way crossover study is a common design.^[12] This involves administering single, equimolar doses of fosfomycin from both the calcium and trometamol salts to a cohort of healthy adult volunteers. A washout period of at least five days is implemented between the two administrations.^[12]

Subject Population: Healthy adult male and female volunteers are typically recruited.^{[5][7]} Exclusion criteria would include a history of gastrointestinal disorders, renal impairment, or allergies to fosfomycin.

Dosing and Administration:

- **Fosfomycin Trometamol:** A single oral dose equivalent to 3 grams of fosfomycin is administered. The granules are dissolved in water and ingested immediately.^[12]
- **Fosfomycin Calcium:** A single oral dose equivalent to 3 grams of fosfomycin is administered in capsule form.^[13]
- Subjects are typically required to fast overnight before drug administration.^[9]

Sample Collection:

- **Blood Samples:** Venous blood samples are collected at predefined time points, for example: pre-dose (0 hours), and then at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.^{[7][10]} Serum is separated by centrifugation and stored at -80°C until analysis.
- **Urine Samples:** Urine is collected over specified intervals, for instance, 0-12 hours and 12-48 hours post-dose, to determine the extent of renal excretion.^[5]

Analytical Method:

- Fosfomycin concentrations in serum and urine are determined using a validated microbiological assay.^{[5][10][11]} *Proteus mirabilis* ATCC 21100 is a commonly used test

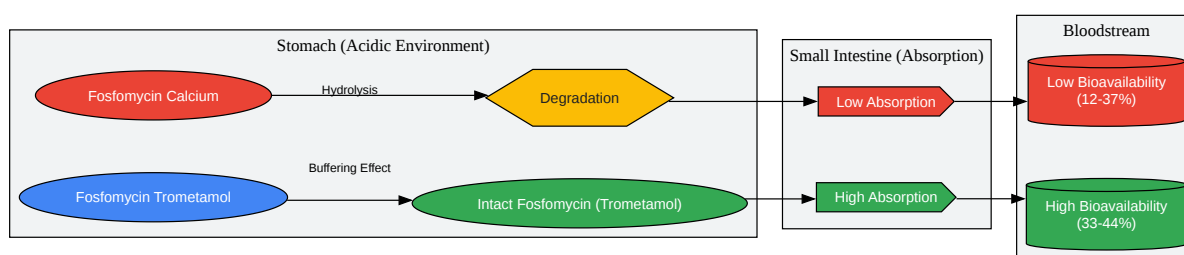
organism.[10][11]

- Alternatively, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for quantification.[6]

Pharmacokinetic Analysis:

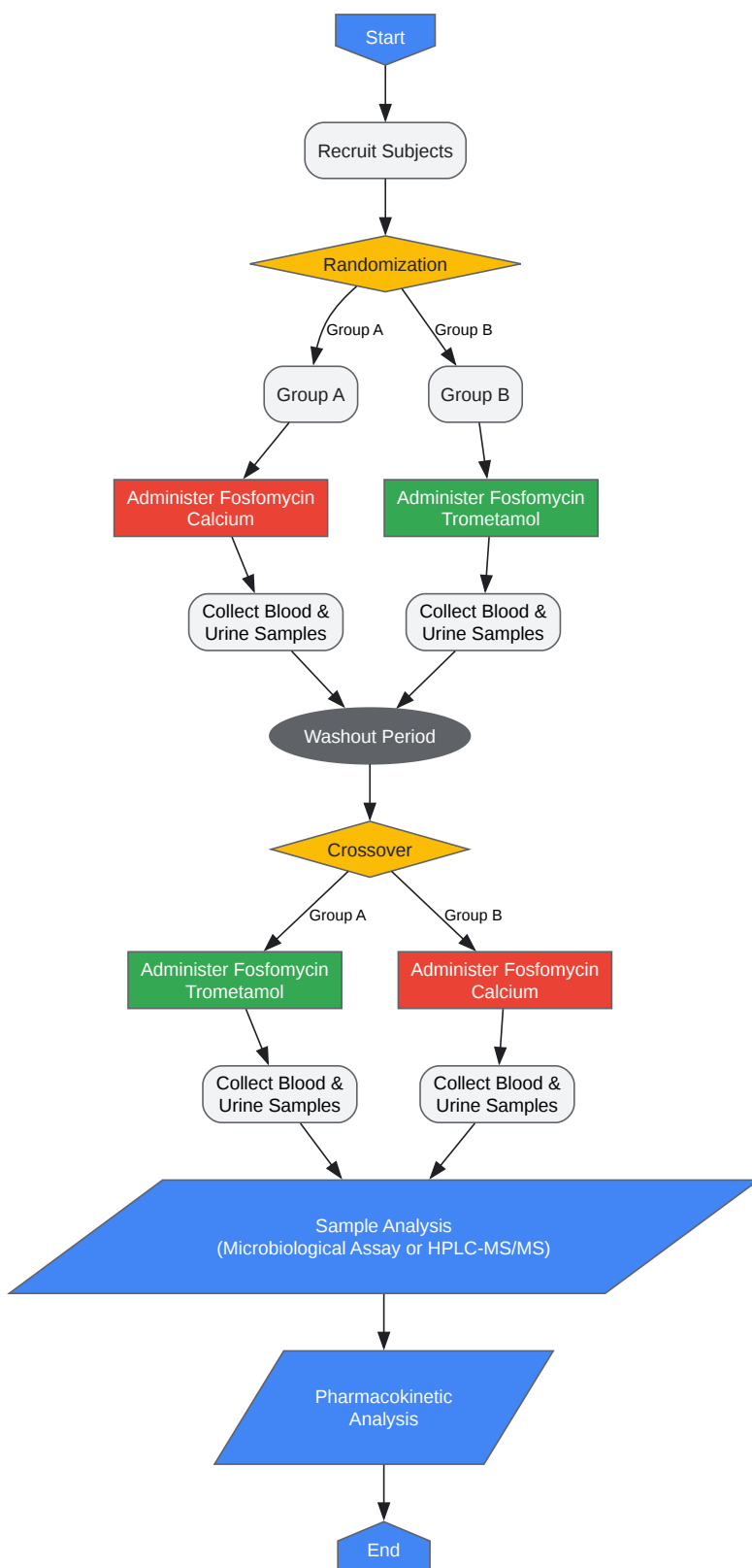
- The following pharmacokinetic parameters are calculated from the serum concentration-time data:
 - Maximum serum concentration (C_{max})
 - Time to reach maximum serum concentration (T_{max})
 - Area under the serum concentration-time curve (AUC)
- Bioavailability (F) is calculated based on the total area under the serum curves or from urinary excretion data following oral and intravenous administration.[5]

Visualizations



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Caption: Comparative absorption and bioavailability pathway.



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Caption: Bioavailability study experimental workflow.

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- To cite this document: BenchChem. [A Comparative Analysis of the Bioavailability of Fosfomycin Calcium and Fosfomycin Trometamol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167986#fosfomycin-calcium-vs-fosfomycin-trometamol-bioavailability>]

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